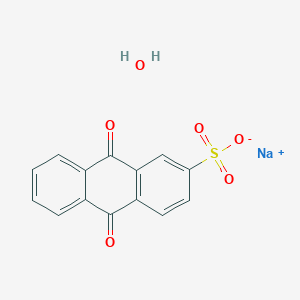
Ácido 3-benzotiazol-2-il-acrílico
Descripción general
Descripción
3-Benzothiazol-2-yl-acrylic acid is a heterocyclic compound that features a benzothiazole ring fused to an acrylic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Aplicaciones Científicas De Investigación
3-Benzothiazol-2-yl-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Mecanismo De Acción
Target of Action
3-Benzothiazol-2-yl-acrylic acid, also known as (E)-3-(benzo[d]thiazol-2-yl)acrylic acid, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution . Some compounds show membrane perturbing action, while others exhibit intracellular action due to binding with DNA
Biochemical Pathways
Benzothiazole derivatives affect the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, these compounds disrupt the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to impaired cell wall integrity and ultimately, bacterial death .
Result of Action
The inhibition of DprE1 by benzothiazole derivatives leads to the disruption of cell wall biosynthesis in Mycobacterium tuberculosis . This results in impaired cell wall integrity and ultimately, bacterial death . The specific molecular and cellular effects of 3-Benzothiazol-2-yl-acrylic acid remain to be investigated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzothiazol-2-yl-acrylic acid typically involves the condensation of 2-aminobenzenethiol with acrylic acid derivatives. One common method is the Knoevenagel condensation, where 2-aminobenzenethiol reacts with an aldehyde or ketone in the presence of a base to form the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of 3-Benzothiazol-2-yl-acrylic acid often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzothiazol-2-yl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thioethers, amines, and various substituted benzothiazole derivatives .
Comparación Con Compuestos Similares
- 2-Benzothiazolyl-acetic acid
- 2-Benzothiazolyl-methanol
- 2-Benzothiazolyl-thioacetic acid
Comparison: 3-Benzothiazol-2-yl-acrylic acid is unique due to its acrylic acid moiety, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. While compounds like 2-Benzothiazolyl-acetic acid and 2-Benzothiazolyl-methanol share the benzothiazole core, their differing functional groups result in varied chemical and biological properties. The acrylic acid group in 3-Benzothiazol-2-yl-acrylic acid allows for additional reactions such as polymerization and conjugation, enhancing its versatility in research and industrial applications .
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKVCNWFMPGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)









